1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one is an organic compound that belongs to the class of ketones. It features a dimethylamino group and a fluorophenyl group, which contribute to its unique chemical properties and potential applications in various scientific fields. This compound is of interest due to its structural characteristics and the biological activities associated with similar compounds.
The synthesis of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one can be traced back to research in medicinal chemistry and organic synthesis. It may be derived from precursors that are commonly used in the production of pharmaceuticals and agrochemicals.
This compound can be classified as:
The synthesis of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one typically involves several steps, including:
The molecular formula for 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one is . Its structure includes:
The compound can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom, which stabilizes certain intermediates during chemical reactions.
The mechanism of action for compounds like 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one often involves:
Research indicates that related compounds may exhibit pharmacological effects, such as antitumor or antimicrobial activities, although specific data for this compound may require further investigation.
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one has potential applications in:
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one represents a structurally sophisticated scaffold in modern medicinal chemistry, integrating two pharmacologically significant functional groups: a dimethylamino moiety and a fluorophenyl system linked via an acetyl bridge. This molecular architecture (C~10~H~12~FNO, molecular weight 181.21 g/mol) exhibits distinctive electronic properties due to the synergistic interplay between the strongly electron-donating dimethylamino group and the electron-withdrawing characteristics imparted by the fluorine substituent. Such electronic polarization creates a push-pull system that significantly influences the compound's dipole moment, solubility profile, and conformational behavior. The strategic positioning of the fluorine atom at the para position relative to the acetyl group and ortho to the dimethylamino group establishes a geometrically constrained arrangement that may enhance target binding specificity through steric and electronic complementarity. Within drug discovery paradigms, this compound functions as a versatile synthetic intermediate and pharmacophore core, enabling efficient structural diversification for optimizing pharmacokinetic properties and biological activity across therapeutic domains, particularly in central nervous system (CNS) targeting agents where the fluorinated aromatic system enhances blood-brain barrier permeability [3] .
The integration of dimethylamino and fluorophenyl functionalities within a single molecular framework creates a privileged structural motif with demonstrable significance across multiple therapeutic classes. This combination leverages the distinct physicochemical advantages of both functional groups while creating emergent properties through their electronic interaction. The dimethylamino group (N(CH~3~)~2~) serves as a potent electron-donating substituent with moderate basicity (pK~a~ typically 8-10), enabling pH-dependent protonation that enhances water solubility under physiological conditions through salt formation. This protonation behavior facilitates ionic interactions with biological targets and influences tissue distribution patterns. Concurrently, the fluorine atom, with its high electronegativity (3.98 Pauling scale) and modest steric demand (van der Waals radius 1.47 Å), exerts substantial electronic effects on the aromatic system—enhancing metabolic stability by resisting oxidative degradation, modulating lipophilicity (as measured by log P/D values), and serving as a bioisostere for hydrogen or hydroxyl groups to refine target affinity .
Table 1: Comparative Analysis of Dimethylamino-Fluorophenyl Containing Therapeutics
Compound Name | Therapeutic Class | Key Functional Groups | Primary Biological Target |
---|---|---|---|
Rivastigmine | Acetylcholinesterase inhibitor | Dimethylaminoethylphenol, Methylcarbamate | Acetylcholinesterase |
Desvenlafaxine | Serotonin-norepinephrine reuptake inhibitor | Dimethylamino, 4-Hydroxyphenyl | SERT, NET transporters |
Chlorprothixene | Antipsychotic | Dimethylaminopropyl, Chlorothioxanthene | Dopamine receptors |
Flortaucipir F-18 | Diagnostic imaging agent | Fluorophenyl, Dimethylamino (implicit) | Tau protein fibrils |
Polydopamine nanoparticles (DPs) | cfDNA scavenger | Surface-modified dimethylamino groups | Cell-free DNA |
The dimethylamino-fluorophenyl motif demonstrates remarkable versatility in molecular recognition processes. In neurotransmitter transporters, the protonated dimethylamino group engages in cationic-π interactions with aromatic residues in binding pockets, while the fluorine atom fine-tunes the electron density of the aryl ring to optimize π-stacking interactions. This is exemplified in serotonin transporter (SERT) ligands where fluorination at specific positions enhances binding affinity and selectivity over norepinephrine (NET) and dopamine (DAT) transporters [2]. Similarly, in acetylcholinesterase inhibitors like rivastigmine derivatives, the basic dimethylamino group mimics the quaternary ammonium of acetylcholine, while fluorination modulates the molecule's electron distribution to enhance enzyme affinity and duration of action [1].
The motif's influence extends beyond direct receptor interactions to broader pharmaceutical properties. Fluorination typically enhances membrane permeability due to increased lipophilicity (when measured as log P), facilitating CNS penetration—a critical attribute for neurotherapeutics. Simultaneously, the dimethylamino group provides a site for salt formation, enabling aqueous formulation development. This balance between lipophilic (fluorophenyl) and hydrophilic (dimethylamino) elements creates an optimal log D profile (~1.5-2.5) for oral bioavailability and tissue distribution. Furthermore, the fluorine atom blocks metabolic hotspots, particularly positions para to electron-donating groups, thereby attenuating cytochrome P450-mediated deactivation pathways. This metabolic stabilization synergizes with the inherent resistance of tertiary amines to hydrolytic cleavage, resulting in extended plasma half-lives—as observed in fluorinated antidepressants where the dimethylamino group sustains therapeutic blood concentrations [1] .
Recent applications showcase innovative adaptations of this motif. In rheumatoid arthritis therapeutics, dimethylamino-modified polydopamine nanoparticles (DPs) exploit the cationic charge of protonated dimethylamino groups to electrostatically bind negatively charged cell-free DNA (cfDNA), effectively scavenging these inflammatory mediators. The fluorine component wasn't directly utilized here, but the example demonstrates the functional versatility of the dimethylamino group beyond small molecules. The binding affinity correlated directly with dimethylamino group density, highlighting the pharmacophore's significance . Additionally, in radiopharmaceuticals like flortaucipir F-18, fluorine serves dual roles—as F-18 for positron emission tomography (PET) imaging and as a structural component influencing target (tau protein) binding kinetics .
The development of 1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one as a discrete chemical entity emerged from convergent synthetic methodologies refined throughout the late 20th century. Early synthetic approaches relied on classical Friedel-Crafts acylation protocols, where 3-fluoro-N,N-dimethylaniline served as the aromatic substrate for direct acetylation using acetyl chloride or acetic anhydride under Lewis acid catalysis (e.g., AlCl~3~). However, these methods faced regiochemical challenges due to the competing directing effects of the strongly activating dimethylamino group (-N(CH~3~)~2~, ortho-para director) and the moderately deactivating/ortho-directing fluorine substituent. This often resulted in mixtures of regioisomers requiring cumbersome purification, with yields rarely exceeding 40-50% for the desired 4-fluoro isomer [1] [7].
The emergence of protecting group strategies marked a significant advancement. Temporarily converting the dimethylamino group to its electron-withdrawing N-oxide derivative inverted the directing effect, enabling selective acylation para to the fluorine atom. Subsequent deprotection restored the tertiary amine functionality. While effective, this multi-step sequence extended synthetic routes and reduced overall efficiency. Contemporary synthesis leverages transition metal-catalyzed cross-coupling reactions for superior regiocontrol. Particularly, Suzuki-Miyaura coupling between 5-acetyl-2-fluorophenylboronic acid and dimethylamine precursors, or Buchwald-Hartwig amination of 2,4-difluoroacetophenone with dimethylamine, provides direct access to the target compound with enhanced purity and yields exceeding 75% under optimized conditions [1] [2].
Table 2: Evolution of Synthetic Approaches to 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one
Synthetic Era | Primary Method | Key Reagents/Conditions | Yield Range | Regiochemical Challenges |
---|---|---|---|---|
Classical (1970s-1990s) | Friedel-Crafts Acylation | AcCl, AlCl~3~, DCM, 0°C to rt | 30-45% | Significant ortho-acylation byproducts |
Protecting Group Strategy (1990s-2000s) | N-Oxide Mediated FC Acylation | mCPBA (oxidation), Ac~2~O, then deoxygenation | 50-60% | Multi-step process, moderate efficiency |
Modern (2010s-present) | Transition Metal Catalysis | Pd-catalyzed Buchwald-Hartwig amination of 2,4-difluoroacetophenone | 75-85% | Excellent para-selectivity, requires specialized catalysts |
The incorporation of dimethylamino-fluorophenyl motifs in pharmaceuticals accelerated following seminal work on tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs). Early pharmacological studies recognized that fluorination adjacent to basic amine centers enhanced blood-brain barrier penetration while maintaining or increasing receptor affinity—principles later applied to ketone derivatives. The specific acetyl derivative gained research attention as a synthetic precursor to pharmaceutically active alcohols via carbonyl reduction, producing chiral benzylic alcohol pharmacophores prevalent in CNS-active agents. For instance, reduction of this ketone yields the dopamine transporter inhibitor (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol, demonstrating the scaffold's biological relevance [3].
The motif's significance expanded with growing understanding of cationic amphiphilic drug (CAD) properties. Many dimethylamino-containing compounds exhibit CAD characteristics—combining a hydrophobic domain (fluorophenyl-acetyl) with a hydrophilic protonatable amine. While CADs carry phospholipidosis risks due to lysosomal phospholipase A2 (PLA2G15) inhibition, strategic fluorination mitigates this liability by reducing pK~a~ and modifying distribution patterns. This balance enabled safer drug design applications [5]. Additionally, fluorine's role in PET radiopharmaceuticals stimulated derivative development, with the acetyl group serving as a convenient site for isotopic labeling or functionalization to create diagnostic probes targeting neurological disorders .
Research focus has recently shifted toward exploiting the motif's electronic properties for materials science applications and advanced drug delivery systems. The push-pull character enhances nonlinear optical (NLO) properties relevant to biomedical imaging, while surface functionalization of nanoparticles with dimethylamino-fluorophenyl groups improves nucleic acid binding capacity—demonstrated in polydopamine-based cfDNA scavengers for rheumatoid arthritis therapy. These diverse applications underscore the scaffold's transition from a simple synthetic intermediate to a multifunctional platform in chemical biology .
Table 3: Bioactive Compounds Featuring Dimethylamino-Fluorophenyl Motifs
Compound Name | Chemical Structure | Primary Pharmacological Activity |
---|---|---|
Rivastigmine | (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | Acetylcholinesterase inhibition (Alzheimer's) |
Desvenlafaxine | 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | Serotonin-norepinephrine reuptake inhibition |
(1S)-1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol | CC(O)C1=C(C=CC(F)=C1)N(C)C | Dopamine transporter inhibition |
Chlorprothixene | (Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | Dopamine receptor antagonism (antipsychotic) |
1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | Complex SSRI derivative | Serotonin transporter inhibition |
Table 4: Key Physicochemical Properties of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C~10~H~12~FNO | Balanced carbon framework for drug-likeness |
Molecular Weight | 181.21 g/mol | Favorable for CNS penetration (<450 g/mol) |
Hydrogen Bond Acceptors | 2 (ketone oxygen, amine) | Moderate polarity for membrane permeability |
Hydrogen Bond Donors | 0 | Enhances bioavailability |
Calculated log P (XLogP3) | ~1.7 (estimated) | Optimal lipophilicity for absorption |
Polar Surface Area | ~20 Ų | Supports blood-brain barrier crossing |
Rotatable Bonds | 2 | Conformational flexibility for target engagement |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9